

# (E)-GW4064: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of (E)-GW4064, a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR). This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of key signaling pathways and workflows.

## **Chemical Structure and Properties**

(E)-GW4064, with the IUPAC name 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid, is a non-steroidal small molecule that has been instrumental as a chemical tool for investigating the physiological roles of FXR.

Below is a summary of its key chemical and physical properties:



Property	Value	Reference
Molecular Formula	C28H22Cl3NO4	INVALID-LINK
Molecular Weight	542.8 g/mol	INVALID-LINK
CAS Number	278779-30-9	INVALID-LINK
Appearance	White to off-white solid	INVALID-LINK
IUPAC Name	3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]ben zoic acid	INVALID-LINK
SMILES	CC(C)C1=C(C(=NO1)C2=C(C =CC=C2CI)CI)COC3=CC(=C( C=C3)/C=C/C4=CC(=CC=C4) C(=O)O)CI	INVALID-LINK
InChIKey	BYTNEISLBIENSA- MDZDMXLPSA-N	INVALID-LINK
Solubility	DMSO: ≥24.7 mg/mLDMF: 25 mg/mLEthanol: 1 mg/mLWater: Insoluble	INVALID-LINK,INVALID- LINK,INVALID-LINK
XLogP3-AA (Calculated)	8.3	INVALID-LINK
EC <sub>50</sub> for FXR	15 nM - 65 nM	INVALID-LINK,INVALID- LINK

Note: Experimental values for melting point and pKa are not readily available in the cited literature.

### **Mechanism of Action and Signaling Pathways**

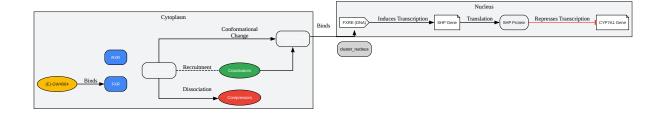
(E)-GW4064 primarily functions as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor crucial for bile acid, lipid, and glucose homeostasis. However, it is also known to have off-target effects, particularly on G protein-coupled receptors (GPCRs).



#### **FXR-Dependent Signaling Pathway**

The canonical signaling pathway of (E)-GW4064 involves its direct binding to the ligand-binding domain of FXR. This interaction induces a conformational change in the receptor, leading to the recruitment of coactivators and the dissociation of corepressors. The activated (E)-GW4064-FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

A key downstream effect of FXR activation is the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol  $7\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.



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FXR-Dependent Signaling Pathway of (E)-GW4064.

# **FXR-Independent Signaling Pathway**



#### Foundational & Exploratory

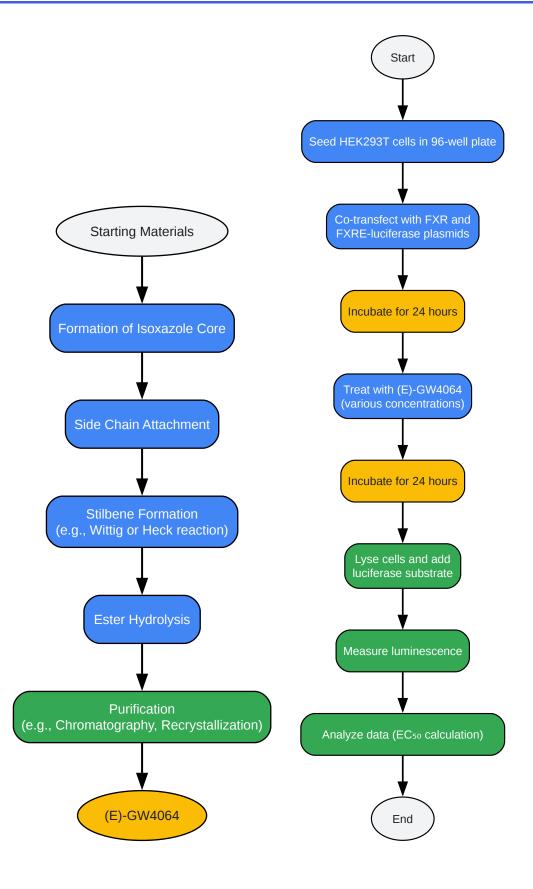
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Recent studies have revealed that (E)-GW4064 can also exert biological effects independently of FXR. This is primarily through its interaction with various G protein-coupled receptors (GPCRs), most notably histamine receptors. This off-target activity is an important consideration when interpreting experimental data obtained using (E)-GW4064.

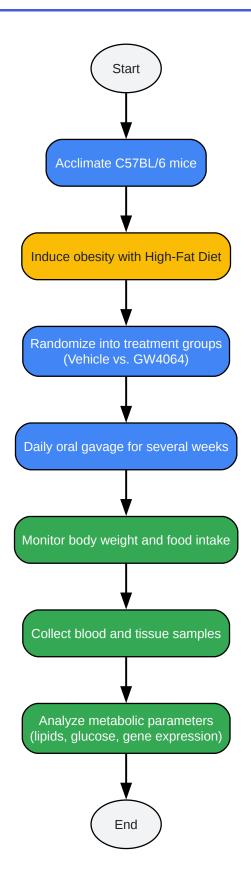












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